厄洛替尼盐酸盐

概述

描述

Synthesis Analysis

Erlotinib hydrochloride has been synthesized through various methods. A highly efficient and commercially viable process for the synthesis of 6,7-dihydroxy-4-anilinoquinazoline derivatives gefitinib and erlotinib hydrochloride, used for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, is reported . Spectroscopic and spectrometric analyses include UV/vis spectroscopy, vibrational spectroscopy, nuclear magnetic resonance spectrometry ((1)H and (13)C NMR), and mass spectrometry .Molecular Structure Analysis

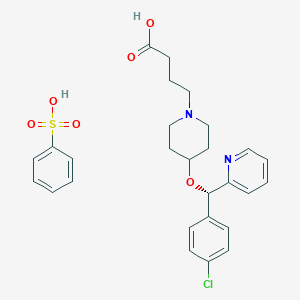

Erlotinib hydrochloride has a molecular formula of C22H24ClN3O4 and a molecular weight of 429.9 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .Chemical Reactions Analysis

The crude erlotinib hydrochloride was dissolved in DMSO and reacted for 1 h with anhydrous piperazine by heating to 100 °C . Further analysis can be performed using spectroscopic and spectrometric analyses, including UV/vis spectroscopy, vibrational spectroscopy, nuclear magnetic resonance spectrometry ((1)H and (13)C NMR), and mass spectrometry .Physical And Chemical Properties Analysis

Erlotinib hydrochloride has a molecular formula of C22H24ClN3O4 and a molecular weight of 429.9 g/mol . The InChI string and Canonical SMILES are also provided for further structural analysis .科学研究应用

1. Treatment of Non-Small-Cell Lung Cancer (NSCLC) Erlotinib is a highly specific and reversible epidermal growth factor receptor tyrosine kinase inhibitor for the targeted therapy of non-small-cell lung cancer (NSCLC) . It was initially developed for the first-line treatment of advanced NSCLC caused by EGFR mutations in cases where conventional chemotherapy failed to provide an effective resolution .

Overcoming Drug Resistance in Chemotherapy

The efficacy of erlotinib is limited because the development of drug resistance during chemotherapy . Researchers have designed a series of erlotinib-based 1,2,3-triazole compounds by combining erlotinib with phenyl or benzyl azide to overcome this issue .

Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO1)

Indoleamine 2,3-dioxygenase-1 (IDO1) is a rate-limiting tryptophan catabolic enzyme that is activated in many human cancers . Erlotinib-based 1,2,3-triazole compounds are capable of suppressing IDO1 activities in vitro experiments .

Treatment of Pancreatic Cancer

Erlotinib hydrochloride has been used to treat pancreatic cancer . It inhibits the tyrosine kinase receptor, which acts on the epidermal growth factor receptor .

Inhibition of JAK2V617F

Recent studies demonstrate that erlotinib is also a potent inhibitor of JAK2V617F, which is a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

6. Development of Novel Drug Delivery Systems Researchers are working on novel erlotinib drug delivery systems to boost its clinical efficacy and reduce systemic toxicity . These novel formulations of erlotinib will offer positive outcomes in cancer therapy and will play an important part in improving the drug’s therapeutic potential .

作用机制

Target of Action

Erlotinib hydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, where it plays a crucial role in cell growth and multiplication . Erlotinib also inhibits JAK2V617F, a mutant form of tyrosine kinase JAK2 found in most patients with polycythemia vera (PV) and a substantial proportion of patients with idiopathic myelofibrosis or essential thrombocythemia .

Mode of Action

Erlotinib binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . By blocking EGFR, erlotinib inhibits the initiation of signal cascades and other cellular biochemical processes . This prevents trans-phosphorylation of homodimer, leading to the prevention of the synthesis of phosphotyrosine residues .

Biochemical Pathways

The inhibition of EGFR by erlotinib disrupts several downstream pathways that are crucial for cell growth and proliferation. This includes the PI3K/Akt pathway, which regulates cell survival, and the Ras/Raf/MAPK pathway, which controls cell proliferation . The disruption of these pathways leads to cell death .

Pharmacokinetics

Erlotinib is administered orally and has a bioavailability of 59% . The drug is metabolized in the liver, mainly by CYP3A4 and less by CYP1A2 . The active metabolite of erlotinib, OSI-420, achieves a mean peak plasma concentration within 6–17 minutes of the end of the infusion . Erlotinib is excreted primarily as metabolites, with more than 90% eliminated via feces and 9% via urine .

Result of Action

By inhibiting EGFR, erlotinib blocks a protein that encourages cancer cell growth . This can lead to a reduction in tumor size and potentially halt the progression of the disease . Erlotinib has shown significant improvement in median survival, quality of life, and related symptoms in patients with non-small cell lung cancer (NSCLC) and pancreatic cancer .

Action Environment

The efficacy and stability of erlotinib can be influenced by various environmental factors. For instance, the drug’s solubility is higher at a lower pH, indicating that it will easily dissolve in the acidic environment of the stomach . Additionally, exposure to direct sunlight may affect the photochemical stability of the drug . Therefore, patients are often advised to use alcohol-free lotions and sunscreens or avoid being out in the sun .

安全和危害

Erlotinib has several potential adverse effects, including lung problems called interstitial lung disease events, liver and kidney problems, stomach and intestinal problems called gastrointestinal perforation, serious skin conditions, blood, bleeding, and clotting problems, eye disorders, bleeding events when taking warfarin with erlotinib, and pregnancy .

未来方向

There are several ongoing research studies on erlotinib hydrochloride. For instance, erlotinib is being studied for its potential use in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders . Other studies are exploring the combination of erlotinib with other anticancer agents for the treatment of various types of cancer .

Relevant Papers Several papers have been published on erlotinib hydrochloride, including studies on its synthesis , mechanism of action , and potential future directions . These papers provide valuable insights into the properties and applications of erlotinib hydrochloride.

属性

IUPAC Name |

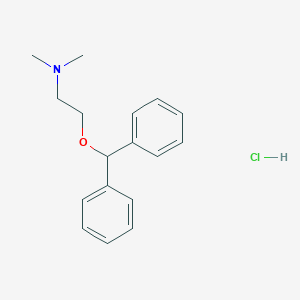

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTBEUCJPZQMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171412 | |

| Record name | Erlotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erlotinib hydrochloride | |

CAS RN |

183319-69-9 | |

| Record name | Erlotinib hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183319-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erlotinib hydrochloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183319699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erlotinib hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA87705X9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Erlotinib Hydrochloride?

A1: Erlotinib Hydrochloride is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does inhibiting EGFR affect downstream signaling pathways?

A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of Erlotinib Hydrochloride to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].

Q3: What is the molecular formula and weight of Erlotinib Hydrochloride?

A3: The molecular formula of Erlotinib Hydrochloride is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].

Q4: Is there any spectroscopic data available for Erlotinib Hydrochloride?

A4: Yes, various spectroscopic techniques have been used to characterize Erlotinib Hydrochloride, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].

Q5: What are the implications of Erlotinib Hydrochloride's stability profile for its formulation and storage?

A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.

Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Erlotinib Hydrochloride?

A6: Researchers have investigated various approaches to enhance Erlotinib Hydrochloride's pharmaceutical properties:

- Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].

- Nanoparticles: Encapsulating Erlotinib Hydrochloride in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].

- Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of Erlotinib Hydrochloride tablets [].

- Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.

Q7: How is Erlotinib Hydrochloride absorbed and distributed in the body?

A8: Erlotinib Hydrochloride is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].

Q8: Are there any known drug-drug interactions associated with Erlotinib Hydrochloride?

A9: Yes, as Erlotinib Hydrochloride is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].

Q9: What is the efficacy of Erlotinib Hydrochloride in preclinical models of cancer?

A10: Erlotinib Hydrochloride has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q10: Has Erlotinib Hydrochloride been evaluated in clinical trials?

A11: Yes, Erlotinib Hydrochloride has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].

Q11: Are there any known mechanisms of resistance to Erlotinib Hydrochloride?

A12: One of the primary mechanisms of acquired resistance to Erlotinib Hydrochloride is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.

Q12: What analytical techniques are commonly employed for the quantification of Erlotinib Hydrochloride in biological samples?

A12: Several analytical methods have been developed and validated for the quantification of Erlotinib Hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing Erlotinib Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].

- Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing Erlotinib Hydrochloride in complex matrices like plasma [].

Q13: What is the impact of Erlotinib Hydrochloride's solubility on its bioavailability and efficacy?

A14: Erlotinib Hydrochloride exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].

Q14: How have researchers tried to address the solubility limitations of Erlotinib Hydrochloride?

A14: Several approaches have been investigated to enhance the solubility and dissolution rate of Erlotinib Hydrochloride, including:

- Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on Erlotinib Hydrochloride tablets [].

- Solid Dispersions: Formulating Erlotinib Hydrochloride as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].

- Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。